N-(5-bromopentyl)-3-phenylprop-2-enamide
Description
Properties
CAS No. |
885269-50-1 |
|---|---|
Molecular Formula |
C14H18BrNO |
Molecular Weight |
296.20 g/mol |
IUPAC Name |
N-(5-bromopentyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C14H18BrNO/c15-11-5-2-6-12-16-14(17)10-9-13-7-3-1-4-8-13/h1,3-4,7-10H,2,5-6,11-12H2,(H,16,17) |
InChI Key |
XPINIGARJYLULN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCCCCBr |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-(5-bromopentyl)-3-phenylprop-2-enamide
General Synthetic Strategy
The synthesis of this compound typically follows a two-step approach:
- Preparation of the 5-bromopentyl amine intermediate : This involves the introduction of a bromine atom at the terminal position of a pentylamine chain.
- Amide bond formation : Coupling of the 5-bromopentyl amine with cinnamoyl chloride (3-phenylprop-2-enoyl chloride) or cinnamic acid activated derivatives to yield the target amide.
This method is consistent with general protocols for synthesizing N-substituted cinnamamides, where the amide bond is formed via reaction of an acid chloride with an amine under controlled conditions.
Detailed Synthetic Procedure
Synthesis of 5-Bromopentyl Amine
- Starting materials : 5-bromopentanol or 1,5-dibromopentane can be converted to 5-bromopentyl amine by nucleophilic substitution with ammonia or amine sources.
- Reaction conditions : Typically, the halogenated alkyl precursor is refluxed with excess ammonia or an amine in an appropriate solvent such as ethanol or water for several hours.
- Purification : The amine product is extracted with organic solvents (e.g., chloroform), dried over potassium carbonate (K2CO3), and evaporated to yield the 5-bromopentyl amine.
Preparation of Cinnamoyl Chloride
- Starting material : Cinnamic acid (3-phenylprop-2-enoic acid).
- Reagent : Phosphorus trichloride (PCl3) or thionyl chloride (SOCl2).
- Method : Cinnamic acid is reacted with PCl3 or SOCl2 under reflux, often in chlorobenzene or another inert solvent, to convert the carboxylic acid group into the more reactive acid chloride.
- Microwave-assisted synthesis : Some studies have employed microwave irradiation (e.g., 130 °C, 30 minutes) to accelerate this step.
Amide Bond Formation
- Reaction : The 5-bromopentyl amine is reacted with cinnamoyl chloride in anhydrous conditions.
- Solvent : Common solvents include dichloromethane, tetrahydrofuran, or chloroform.
- Base : A base such as triethylamine or pyridine is used to neutralize the hydrochloric acid formed.
- Temperature and time : The reaction is typically carried out at 0–25 °C for several hours to ensure completion.
- Workup : The reaction mixture is washed, dried, and the product purified by recrystallization or chromatography.
Representative Reaction Scheme
| Step | Reagents & Conditions | Product |
|---|---|---|
| 1 | 1,5-dibromopentane + NH3, reflux, 4 h | 5-bromopentyl amine |
| 2 | Cinnamic acid + PCl3, microwave, 130 °C, 30 min | Cinnamoyl chloride |
| 3 | 5-bromopentyl amine + cinnamoyl chloride, base, 0–25 °C, 4 h | This compound |
Analysis of Preparation Methods
Yield and Purity
- Yields for the amide formation step are generally high (70–90%) due to the high reactivity of acid chlorides with amines.
- Purity is confirmed by standard analytical methods such as NMR, IR, and mass spectrometry.
- Microwave-assisted synthesis of cinnamoyl chloride improves reaction efficiency and reduces reaction time.
Reaction Optimization
- Reaction times and temperatures are optimized to minimize side reactions such as hydrolysis of acid chloride or elimination reactions of the bromopentyl amine.
- The pH during extraction is adjusted (e.g., raised to 14) to ensure efficient separation of the amide product from impurities.
- Drying agents like potassium carbonate are used to remove residual moisture, crucial for maintaining acid chloride reactivity.
Data Tables Summarizing Key Research Results
Summary of Research Findings and Notes
- The preparation of this compound is well-established via amide bond formation between cinnamoyl chloride and 5-bromopentyl amine.
- Microwave-assisted methods enhance the efficiency of acid chloride synthesis from cinnamic acid.
- Reaction conditions such as temperature, solvent, and base choice are critical for high yield and purity.
- Extraction and drying steps are essential to isolate the product from by-products and moisture.
- Although specific biological activities of this exact compound are less documented, related N-arylcinnamides have shown promising antimicrobial and anti-inflammatory properties, indicating potential utility of this compound class.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-pentyl)-3-phenyl-acrylamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the acrylamide group can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Reagents such as hydrogen halides, halogens, and peroxides are used. These reactions often require catalysts like palladium or platinum.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include N-(5-azido-pentyl)-3-phenyl-acrylamide, N-(5-thio-pentyl)-3-phenyl-acrylamide, and N-(5-alkoxy-pentyl)-3-phenyl-acrylamide.
Addition Reactions: Products include halogenated acrylamides and hydroperoxides.
Oxidation and Reduction: Products include corresponding oxides, amines, and alcohols.
Scientific Research Applications
N-(5-bromo-pentyl)-3-phenyl-acrylamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and drug candidates.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of N-(5-bromo-pentyl)-3-phenyl-acrylamide involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The acrylamide group can undergo Michael addition with thiol groups in proteins, affecting their function and stability. These interactions can disrupt cellular processes and lead to various biological effects.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound differs structurally from aryl-substituted cinnamanilides, which typically feature halogenated or electron-withdrawing groups (e.g., Cl, Br, CF₃) on the anilide ring. Key analogs include:
| Compound Name | Substituents | Key Structural Features |
|---|---|---|
| N-(5-Bromopentyl)-3-phenylprop-2-enamide | Bromopentyl chain (alkyl) | Flexible alkyl chain, terminal Br |
| (2E)-N-(2-Bromo-5-fluorophenyl)-3-phenylprop-2-enamide | 2-Bromo, 5-fluoro (aryl) | Di-substituted aryl, halogenated |
| (2E)-N-[3,5-Bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | 3,5-Bis(trifluoromethyl) (aryl) | Strongly electron-withdrawing groups |
| (2E)-N-(4-Bromo-2-chlorophenyl)-3-phenylprop-2-enamide | 4-Bromo, 2-chloro (aryl) | Mixed halogen substitution |
Key Observations :
- Lipophilicity : The bromopentyl chain increases logP (~2.8–3.5 estimated) compared to aryl analogs (logP range: 2.1–3.8) .
- Electronic Effects: Aryl-substituted analogs rely on electron-withdrawing groups (e.g., CF₃, NO₂) to modulate activity, while the bromopentyl chain exerts steric and hydrophobic effects .
2.2.1. Anti-Inflammatory Activity
- Aryl-Substituted Analogs: (2E)-N-(2,6-Dibromophenyl)-3-phenylprop-2-enamide showed NF-κB inhibition comparable to prednisone (IC₅₀ ~2 µM) . Di-substitution at C(2,5)' or C(2,6)' positions enhances activity by inducing non-planar conformations .
2.2.2. Antimicrobial Activity
- Aryl-Substituted Analogs :
- N-(5-Bromopentyl) Analog :
- Alkyl chains may reduce antimicrobial efficacy compared to halogenated aryl analogs due to weaker interactions with bacterial targets.
2.2.3. Antimalarial Activity
- Aryl-Substituted Analogs :
Physicochemical and ADMET Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
